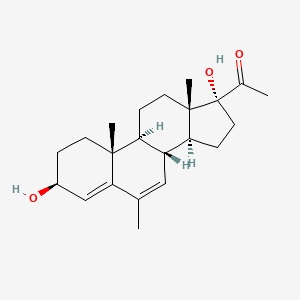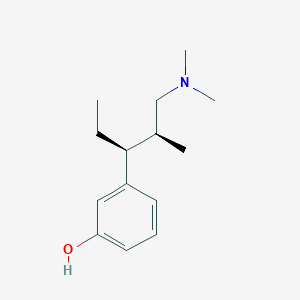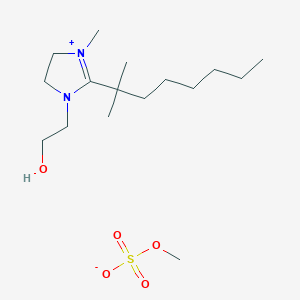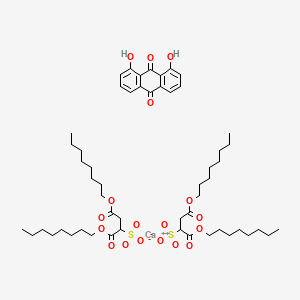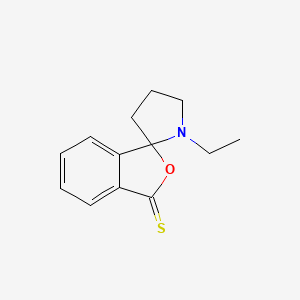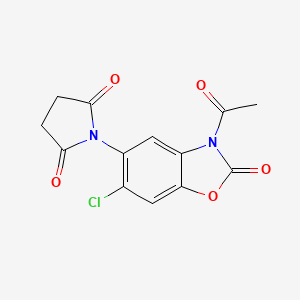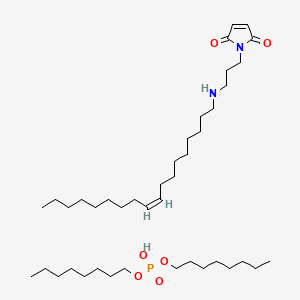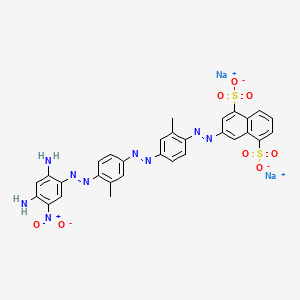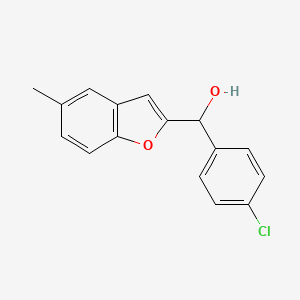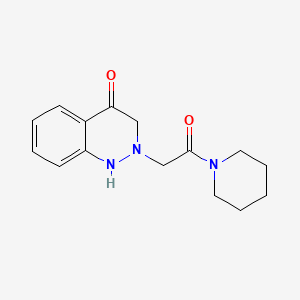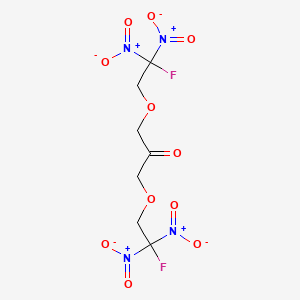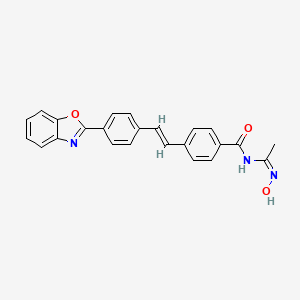
4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 306-917-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Industrial Production Methods: Industrial production methods for EINECS 306-917-5 are also not explicitly documented. Generally, industrial production of chemical compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: EINECS 306-917-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the chemical structure and properties of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 306-917-5 include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed: The major products formed from the reactions of EINECS 306-917-5 vary based on the type of reaction and reagents used. These products are often intermediates or final compounds used in further applications .
Scientific Research Applications
EINECS 306-917-5 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, the compound is explored for its potential therapeutic effects and drug development. Industrially, it is employed in the production of various chemical products and materials .
Comparison with Similar Compounds
EINECS 306-917-5 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds include those with analogous chemical structures and properties. The uniqueness of EINECS 306-917-5 lies in its specific applications and effects, which may differ from other compounds in the same category .
List of Similar Compounds:- Hydroxyacetic acid - (1S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (EINECS 306-417-7)
- Amyl nitrite (EINECS 203-770-8)
- Bismuth tetroxide (EINECS 234-985-5)
- Mercurous oxide (EINECS 239-934-0)
These compounds share similarities in their chemical structure and properties but differ in their specific applications and effects .
Properties
CAS No. |
97467-68-0 |
|---|---|
Molecular Formula |
C24H19N3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-N-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzamide |
InChI |
InChI=1S/C24H19N3O3/c1-16(27-29)25-23(28)19-12-8-17(9-13-19)6-7-18-10-14-20(15-11-18)24-26-21-4-2-3-5-22(21)30-24/h2-15,29H,1H3,(H,25,27,28)/b7-6+ |
InChI Key |
INYMGHUWXJJNQM-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=N/O)/NC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC(=NO)NC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


